3,5-Dimetoxi-benceno-1-sulfonamida

Descripción general

Descripción

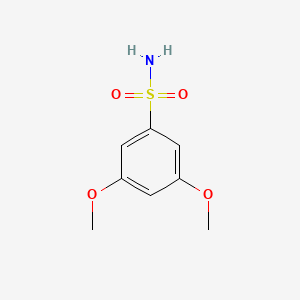

3,5-Dimethoxybenzene-1-sulfonamide is a useful research compound. Its molecular formula is C8H11NO4S and its molecular weight is 217.24 g/mol. The purity is usually 95%.

The exact mass of the compound 3,5-Dimethoxybenzene-1-sulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,5-Dimethoxybenzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dimethoxybenzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aplicaciones farmacéuticas

Las sulfonamidas, incluida la 3,5-Dimetoxi-benceno-1-sulfonamida, exhiben una gama de actividades farmacológicas . Pueden desempeñar un papel en el tratamiento de una amplia gama de estados de enfermedad, como la diuresis, la hipoglucemia, la tiroiditis, la inflamación y el glaucoma .

Propiedades antibacterianas

Las sulfonamidas se utilizan como antibióticos de amplio espectro para el tratamiento de infecciones bacterianas humanas y animales . Actúan como compuestos antibacterianos para tratar enfermedades del ganado, como las infecciones del tracto gastrointestinal y respiratorio .

Inhibición de la anhidrasa carbónica

Se sabe que las sulfonamidas inhiben la anhidrasa carbónica, una enzima que juega un papel crucial en la regulación del pH y el equilibrio de líquidos en el cuerpo . Esta propiedad se utiliza en el tratamiento del glaucoma, una afección que resulta de un aumento de la presión dentro del ojo .

Inhibición de la dihidrofolato reductasa

Las sulfonamidas también inhiben la dihidrofolato reductasa, una enzima involucrada en la síntesis de ácido fólico . Esta inhibición puede prevenir el crecimiento de ciertas bacterias, lo que hace que las sulfonamidas sean agentes antibacterianos efectivos .

Estudios de toxicidad

La investigación sobre las sulfonamidas también incluye estudios sobre su toxicidad . Comprender la toxicidad de estos compuestos es crucial para evaluar su seguridad como agentes terapéuticos .

Impacto ambiental

Los estudios sobre sulfonamidas también se centran en su impacto ambiental . Estos compuestos no son fácilmente biodegradables y pueden causar varios efectos secundarios, incluidas enfermedades del tracto digestivo y respiratorio .

Estudios de relación cuantitativa estructura-actividad (QSAR)

Se realizan estudios QSAR sobre sulfonamidas, incluida la this compound, para explorar los parámetros fisicoquímicos responsables de su actividad inhibitoria . Estos estudios ayudan a comprender la relación entre la estructura química de estos compuestos y su actividad biológica .

Química sintética

La this compound se utiliza en química sintética como un bloque de construcción para la síntesis de moléculas más complejas . Su estructura única la convierte en una herramienta valiosa en el desarrollo de nuevas entidades químicas .

Mecanismo De Acción

Target of Action

The primary targets of 3,5-Dimethoxybenzene-1-sulfonamide are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes. For instance, carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folic acid in bacteria .

Mode of Action

3,5-Dimethoxybenzene-1-sulfonamide interacts with its targets by acting as a competitive inhibitor . It mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthetase . By binding to the active site of the enzyme, it prevents PABA from accessing the site, thereby inhibiting the enzyme’s activity .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by 3,5-Dimethoxybenzene-1-sulfonamide disrupts the synthesis of folic acid, a vital component for the production of DNA in bacteria . This disruption affects the downstream biochemical pathways involved in bacterial growth and replication, leading to the bacteriostatic effect .

Result of Action

The molecular and cellular effects of 3,5-Dimethoxybenzene-1-sulfonamide’s action primarily involve the inhibition of bacterial growth. By blocking the synthesis of folic acid, it prevents the formation of essential components for DNA replication, thereby inhibiting bacterial proliferation .

Análisis Bioquímico

Biochemical Properties

3,5-Dimethoxybenzene-1-sulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as carbonic anhydrase and dihydropteroate synthetase . The sulfonamide group in 3,5-Dimethoxybenzene-1-sulfonamide mimics the structure of para-aminobenzoic acid, allowing it to competitively inhibit these enzymes. This inhibition disrupts the normal function of the enzymes, leading to a decrease in their activity. Additionally, 3,5-Dimethoxybenzene-1-sulfonamide can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, further influencing biochemical pathways.

Cellular Effects

The effects of 3,5-Dimethoxybenzene-1-sulfonamide on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of carbonic anhydrase by 3,5-Dimethoxybenzene-1-sulfonamide can lead to changes in pH regulation within cells, affecting cellular metabolism and energy production. Furthermore, the compound’s interaction with dihydropteroate synthetase can disrupt folate synthesis, impacting DNA synthesis and repair, and ultimately influencing cell proliferation and survival.

Molecular Mechanism

At the molecular level, 3,5-Dimethoxybenzene-1-sulfonamide exerts its effects through specific binding interactions with target enzymes and proteins . The sulfonamide group binds to the active site of enzymes such as carbonic anhydrase and dihydropteroate synthetase, inhibiting their activity. This binding is facilitated by hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s active site residues. Additionally, 3,5-Dimethoxybenzene-1-sulfonamide can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular metabolism and proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,5-Dimethoxybenzene-1-sulfonamide can change over time due to its stability and degradation . The compound is relatively stable under normal storage conditions, but it can degrade over time when exposed to light, heat, or moisture. Long-term studies have shown that 3,5-Dimethoxybenzene-1-sulfonamide can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects include prolonged inhibition of enzyme activity and alterations in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of 3,5-Dimethoxybenzene-1-sulfonamide vary with different dosages in animal models . At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, 3,5-Dimethoxybenzene-1-sulfonamide can exhibit toxic or adverse effects, including liver and kidney damage, gastrointestinal disturbances, and hematological changes. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

3,5-Dimethoxybenzene-1-sulfonamide is involved in several metabolic pathways, primarily through its interactions with enzymes such as carbonic anhydrase and dihydropteroate synthetase . The compound can affect metabolic flux by inhibiting these enzymes, leading to changes in the levels of metabolites involved in pH regulation and folate synthesis. Additionally, 3,5-Dimethoxybenzene-1-sulfonamide can interact with cofactors such as zinc ions, which are essential for the activity of carbonic anhydrase.

Transport and Distribution

Within cells and tissues, 3,5-Dimethoxybenzene-1-sulfonamide is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, 3,5-Dimethoxybenzene-1-sulfonamide can bind to proteins and other biomolecules, influencing its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters.

Subcellular Localization

The subcellular localization of 3,5-Dimethoxybenzene-1-sulfonamide is critical for its activity and function . The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 3,5-Dimethoxybenzene-1-sulfonamide can localize to the mitochondria, where it can affect cellular respiration and energy production. Additionally, the compound can be directed to the nucleus, where it can influence gene expression and DNA synthesis.

Propiedades

IUPAC Name |

3,5-dimethoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4S/c1-12-6-3-7(13-2)5-8(4-6)14(9,10)11/h3-5H,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZICDJOKKYGTTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)S(=O)(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261618-39-6 | |

| Record name | 3,5-dimethoxybenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

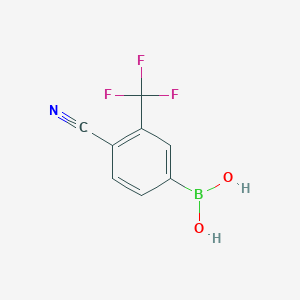

![2-(Pyrrolidin-1-yl)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1463866.png)